molecular formula C6H7NO B11772273 3-Oxabicyclo[3.1.0]hexane-6-carbonitrile

3-Oxabicyclo[3.1.0]hexane-6-carbonitrile

Cat. No.: B11772273
M. Wt: 109.13 g/mol
InChI Key: PEHYKUCHQNRCNN-UHFFFAOYSA-N
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Description

3-Oxabicyclo[310]hexane-6-carbonitrile is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within a three-membered ring fused to a six-membered ring

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.0]hexane-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can significantly influence the outcome.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Oxabicyclo[3.1.0]hexane-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Oxabicyclo[3.1.0]hexane-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxabicyclo[3.1.0]hexane-6-carbonitrile is unique due to its specific combination of a nitrile group and a bicyclic structure containing an oxygen atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Biological Activity

3-Oxabicyclo[3.1.0]hexane-6-carbonitrile is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and applications in scientific research.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by an oxabicyclic framework with a nitrile functional group. This specific arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The nitrile group can act as a potent electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and influence cellular functions.
  • Receptor Modulation : It may also interact with receptors, affecting signaling pathways critical for various physiological processes.

Biological Activity Data

Recent studies have investigated the biological activities of compounds related to this compound, revealing significant findings:

Activity Type Description Reference
Enzyme Inhibition Inhibits certain enzymes involved in metabolic pathways, impacting cell viability
Antimicrobial Activity Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent
Insecticidal Activity Demonstrated effectiveness against insect pests, indicating potential agricultural applications

Case Studies

  • Insecticidal Activity : A study demonstrated that derivatives of this compound showed high toxicity against Periplaneta americana (American cockroach) and Acanthoscelides obtectus (bean weevil), achieving over 90% mortality within 24 hours post-application. This suggests potential use in pest control formulations .
  • Enzyme Interaction Studies : Research has indicated that the compound can act as a reversible inhibitor for specific enzymes involved in metabolic regulation, providing insights into its potential therapeutic applications in metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from readily available precursors such as furfural or other bicyclic intermediates. Variations in synthesis can lead to derivatives with enhanced biological activities.

Synthesis Pathway Example:

  • Starting Material: Furfural
  • Key Steps:
    • Formation of an intermediate oxabicyclic structure.
    • Introduction of the nitrile group through nucleophilic substitution reactions.

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexane-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-1-4-5-2-8-3-6(4)5/h4-6H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHYKUCHQNRCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C#N)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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